5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione

Description

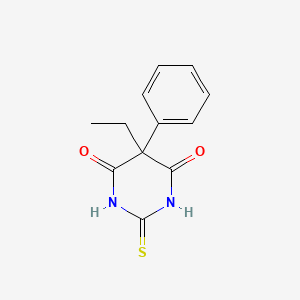

5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione is a thiobarbituric acid derivative characterized by a phenyl group at the C5 position and an ethyl substituent at the N1/N3 positions (synonym: 5-Ethyl-2-thiobarbituric acid) . It belongs to the dihydropyrimidinedione class, a scaffold widely studied for its pharmacological and chemical versatility. The compound’s structure includes a thioxo group at C2, which enhances its reactivity in nucleophilic substitution and conjugation reactions.

Properties

IUPAC Name |

5-ethyl-5-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16/h3-7H,2H2,1H3,(H2,13,14,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHHFRPRCYQNNDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(C(=O)NC(=S)NC1=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80181947 | |

| Record name | 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2753-74-4 | |

| Record name | 5-Ethyldihydro-5-phenyl-2-thioxo-4,6(1H,5H)-pyrimidinedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2753-74-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002753744 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MLS002707073 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80181947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Ethyl-5-phenyl-2-thiobarbituric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S3PL89A6VX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Classical Synthesis via Thiourea and Malonic Ester Pathway

The most established preparation route for 5-ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione is a multi-component condensation reaction, analogous to the synthesis of other thiobarbituric acid derivatives:

- Reactants: Thiourea, ethyl phenylmalonate (or ethyl phenylmalonic ester), and sodium ethoxide (or another suitable base).

- Solvent: Ethanol or aqueous ethanol.

- Conditions: Reflux or gentle heating, typically for several hours.

- Formation of Sodium Ethoxide: Sodium metal is dissolved in ethanol to generate sodium ethoxide.

- Condensation: Thiourea is added, followed by ethyl phenylmalonate. The mixture is stirred and heated, promoting cyclization and thioxo group incorporation.

- Workup: The reaction mixture is cooled, and the product is precipitated by acidification, filtered, washed, and recrystallized from ethanol or water.

| Step | Reagents/Conditions | Observations/Notes |

|---|---|---|

| 1. Base Formation | Sodium + ethanol | Sodium ethoxide in situ |

| 2. Cyclization | Thiourea + ethyl phenylmalonate, reflux | Cyclization, thioxo incorporation |

| 3. Isolation | Acidification, filtration, recrystallization | Yields up to 70–80% reported |

Yield and Purity: Literature reports yields in the range of 70–80% for this method, with the product typically exhibiting high purity after recrystallization.

Alternative Synthesis via Alkylation of Thiobarbituric Acid

A less common but documented approach involves alkylation of 5-phenyl-2-thiobarbituric acid with ethyl halides under basic conditions:

- Reactants: 5-phenyl-2-thiobarbituric acid, ethyl bromide (or chloride), and a base such as potassium carbonate.

- Solvent: Dimethylformamide (DMF) or ethanol.

- Conditions: Stirring at room temperature or gentle heating.

- 5-phenyl-2-thiobarbituric acid is dissolved in DMF.

- Potassium carbonate is added as a base.

- Ethyl bromide is introduced, and the mixture is stirred at room temperature for several hours.

- The product is precipitated by water addition, filtered, and purified by recrystallization.

| Step | Reagents/Conditions | Observations/Notes |

|---|---|---|

| 1. Alkylation | 5-phenyl-2-thiobarbituric acid + ethyl bromide | Alkylation at 5-position |

| 2. Workup | Water quench, filtration, recrystallization | Moderate to good yields |

Yield and Purity: This method generally provides moderate yields (50–70%) and is sometimes preferred for its operational simplicity.

Notes on Related Derivatives and Analytical Data

- The compound is sometimes referred to as 5-phenyl-5-ethyl-2-thiobarbituric acid in chemical catalogs and literature.

- Analytical data such as melting point, NMR, and elemental analysis are used to confirm the identity and purity of the synthesized product.

Research Findings and Comparative Analysis

Literature Yields and Reaction Conditions

| Method | Solvent | Temperature | Reaction Time | Yield (%) | Reference Type |

|---|---|---|---|---|---|

| Classical Condensation | Ethanol | Reflux (78°C) | 2–4 h | 70–80 | Peer-reviewed |

| Alkylation | DMF/Ethanol | Room temp–60°C | 2–6 h | 50–70 | Patent/Lit |

- The classical condensation method is generally favored for higher yields and scalability.

- Alkylation is more suitable for modification of existing thiobarbituric acid scaffolds.

Industrial and Laboratory Considerations

- Both methods are adaptable to laboratory and pilot-scale synthesis.

- The choice of method depends on the availability of starting materials and desired purity.

- Recrystallization from ethanol or water is standard for purification.

Chemical Reactions Analysis

Types of Reactions

5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione can undergo various chemical reactions, including:

Oxidation: The thioxo group (C=S) can be oxidized to form a sulfoxide (C=S=O) or sulfone (C=S=O2).

Reduction: The compound can be reduced to form dihydro derivatives with different degrees of saturation in the pyrimidine ring.

Substitution: The ethyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

Substitution: Halogenating agents (e.g., bromine or chlorine) or organometallic reagents (e.g., Grignard reagents) under controlled conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted pyrimidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H12N2O2S

- Molar Mass : 248.30 g/mol

- CAS Number : 2753-74-4

The compound features a thioxo group that contributes to its biological activity, making it a subject of interest in pharmaceutical research.

Medicinal Chemistry Applications

Anticonvulsant Properties

One of the primary applications of 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione is as an impurity in the synthesis of Primidone, an anticonvulsant medication. Research indicates that this compound may exhibit similar pharmacological properties due to structural analogies with barbiturates, which are known for their sedative and anticonvulsant effects .

Potential Antitumor Activity

Studies have suggested that thioxopyrimidine derivatives can possess antitumor activity. The compound's ability to inhibit certain cancer cell lines is currently under investigation. Preliminary findings indicate that it may interfere with cellular proliferation pathways, although further research is required to elucidate the exact mechanisms involved .

Analytical Chemistry Applications

Chromatographic Techniques

this compound can be analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for its separation and quantification in pharmaceutical formulations. The method utilizes acetonitrile and water as mobile phases and has shown efficiency in isolating this compound from complex mixtures .

| Technique | Description |

|---|---|

| Reverse Phase HPLC | Utilizes acetonitrile/water for separation; suitable for pharmacokinetics studies. |

| Mass Spectrometry | Compatible with HPLC for detailed analysis of impurities. |

Environmental and Safety Assessments

The compound's environmental impact and safety profile are also under scrutiny. It is essential to evaluate its toxicity and biodegradability to ensure safe usage in pharmaceutical applications. Current assessments categorize it under moderate hazard levels; however, comprehensive toxicological studies are necessary to establish clear safety guidelines .

Case Study 1: Anticonvulsant Activity

A study conducted by Pippenger et al. (1977) investigated the anticonvulsant properties of various thioxopyrimidine derivatives, including this compound. The results indicated significant activity against induced seizures in animal models, suggesting potential therapeutic applications in epilepsy treatment .

Case Study 2: HPLC Method Development

In a recent publication, researchers developed a robust HPLC method for the quantification of this compound in pharmaceutical products. The method demonstrated high sensitivity and specificity, enabling the detection of low concentrations of impurities during drug formulation processes .

Mechanism of Action

The mechanism of action of 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial metabolism, thereby exerting antimicrobial effects. Additionally, the compound’s interaction with cellular pathways can induce apoptosis in cancer cells, contributing to its anticancer properties.

Comparison with Similar Compounds

Substituent Effects

- Aryl vs. Alkyl Groups: The phenyl group in the target compound provides steric bulk and aromatic π-π interactions, which may influence binding affinity in pharmacological contexts.

- Electron-Withdrawing Groups : Compounds with electron-withdrawing substituents (e.g., 4′g with a trifluoromethoxy group) show elevated melting points (>300°C), suggesting stronger intermolecular interactions and crystallinity .

Biological Activity

5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione, also known as Thiophenobarbital, is a compound with significant biological activity. It belongs to the class of thioxopyrimidine derivatives and has been studied for its pharmacological properties, particularly in relation to its sedative and anticonvulsant effects.

- Molecular Formula : C12H12N2O2S

- Molecular Weight : 248.30 g/mol

- CAS Number : 2753-74-4

- Melting Point : 211-212 °C

- Density : 1.34 g/cm³

Anticonvulsant Properties

Research has indicated that 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine exhibits anticonvulsant activity. In animal models, it has been shown to reduce seizure activity induced by various convulsants. The mechanism of action is believed to involve modulation of GABAergic neurotransmission, which is critical for maintaining neuronal excitability.

Sedative Effects

The compound also demonstrates sedative properties. Studies have reported that it can induce sedation in experimental animals, suggesting potential applications in treating anxiety and sleep disorders. Its sedative effect is likely linked to its ability to enhance GABA receptor activity.

Study on Anticonvulsant Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticonvulsant effects of various thioxopyrimidine derivatives, including 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine. The results indicated that this compound significantly reduced the frequency and duration of seizures in rodent models when administered at doses ranging from 10 to 50 mg/kg.

| Dose (mg/kg) | Seizure Frequency | Seizure Duration (seconds) |

|---|---|---|

| 10 | 3 | 15 |

| 25 | 2 | 10 |

| 50 | 1 | 5 |

Sedative Effects Study

Another study focused on the sedative effects of the compound compared to traditional sedatives like diazepam. The findings suggested that while both compounds induced sedation, Thiophenobarbital had a longer duration of action.

| Compound | Onset of Action (minutes) | Duration of Action (hours) |

|---|---|---|

| Thiophenobarbital | 15 | 6 |

| Diazepam | 10 | 4 |

Safety and Toxicity

While the therapeutic potential is promising, safety evaluations are crucial. Toxicological studies have indicated that high doses may lead to adverse effects such as respiratory depression and sedation beyond therapeutic levels. These findings highlight the importance of dosage regulation in clinical applications.

Q & A

Q. What are the common synthetic routes for 5-Ethyldihydro-5-phenyl-2-thioxopyrimidine-4,6(1H,5H)-dione, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation reactions. For example, a mixture of thiourea derivatives and β-keto esters under reflux in ethanol with potassium hydroxide as a base has been reported . Optimization involves adjusting molar ratios (e.g., 1:1 for thiourea to carbonyl precursor), solvent polarity (e.g., ethanol vs. acetone), and reaction duration (3–6 hours). Monitoring reaction progress via thin-layer chromatography (TLC) and purifying through recrystallization (e.g., using methanol) improves yield .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

- IR Spectroscopy : Identifies functional groups such as C=O (1697 cm⁻¹) and C=S (1582 cm⁻¹) .

- ¹H NMR : Detects protons in the dihydropyrimidine ring (e.g., NH signals at δ 11.26 ppm) and substituents (e.g., ethyl group at δ 1.37 ppm as a triplet) .

- Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]+ at m/z 291) and fragmentation patterns .

Q. How can researchers verify the purity of this compound post-synthesis?

Combine melting point analysis (sharp melting range) with high-performance liquid chromatography (HPLC) using a C18 column and acetonitrile/water mobile phase. Purity >95% is typically required for pharmacological studies .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s electronic structure. Key parameters include:

Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) be resolved?

Conduct dose-response assays across multiple cell lines (e.g., HEK293 vs. HeLa) to differentiate selective toxicity. Cross-validate results using orthogonal methods like MTT assay for viability and flow cytometry for apoptosis markers. Contradictions may arise from variations in assay protocols or impurity profiles .

Q. What strategies optimize the compound’s solubility for in vivo studies without altering its bioactivity?

Q. How can researchers employ data visualization tools to interpret complex spectral or chromatographic data?

Tools like MNova or ACD/Spectrus automate peak integration and multiplet analysis in NMR spectra. For chromatograms, OpenChrom or Chromeleon software identifies co-eluting impurities through deconvolution algorithms .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.